molecular formula C13H19NO2S B7860934 N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine

N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine

Número de catálogo: B7860934
Peso molecular: 253.36 g/mol
Clave InChI: VUFUNFZJLBWAAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(4-Methanesulfonylphenyl)ethyl]cyclobutanamine is a cyclobutanamine derivative featuring a methanesulfonyl-substituted phenyl group attached via an ethyl linker. The methanesulfonyl (MeSO₂) group is a strong electron-withdrawing moiety, which enhances polarity and may influence binding affinity in biological systems. Cyclobutanamine derivatives are explored in medicinal chemistry for their conformational rigidity, which can improve target selectivity and metabolic stability compared to larger ring systems .

Propiedades

IUPAC Name

N-[1-(4-methylsulfonylphenyl)ethyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-10(14-12-4-3-5-12)11-6-8-13(9-7-11)17(2,15)16/h6-10,12,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFUNFZJLBWAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine features a cyclobutane ring substituted with a 4-methanesulfonylphenyl group. This unique structure contributes to its biological properties, particularly its interaction with specific molecular targets involved in inflammatory and proliferative pathways.

Research indicates that N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine may exert its biological effects through modulation of key signaling pathways:

  • Inhibition of Cyclooxygenase-2 (COX-2) : The compound has been shown to selectively inhibit COX-2, an enzyme associated with inflammation and pain. In vitro studies demonstrated that certain derivatives of related compounds exhibited high COX-2 inhibitory potency (IC50 = 0.0032 μM), suggesting the potential for N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine to reduce inflammatory responses .
  • Impact on NF-κB Signaling : The compound may also influence the NF-κB signaling pathway, which is critical in regulating immune responses and inflammation. Inhibitors targeting this pathway have shown promise in reducing systemic inflammation and improving outcomes in various inflammatory conditions .

Anti-inflammatory Effects

Case Study : A study involving carrageenan-induced rat paw edema demonstrated that compounds similar to N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine exhibited significant anti-inflammatory activity compared to standard treatments like celecoxib. This suggests that the compound could be effective in managing conditions characterized by excessive inflammation.

Anticancer Potential

Recent investigations highlight the potential anticancer properties of N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine. It has been noted for its ability to enhance the efficacy of oncolytic herpes simplex virus (oHSV) vectors in tumor cells by modulating nucleotide metabolism through inhibition of equilibrative nucleoside transporter-1 (ENT1). This mechanism increases cellular ribonucleoside activity, promoting viral replication specifically within cancer cells .

Data Overview

The following table summarizes key findings related to the biological activity of N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine and its analogs:

Study Activity IC50 (μM) Reference
COX-2 InhibitionAnti-inflammatory0.0032
NF-κB Pathway ModulationImmune response regulationN/A
Enhancement of oHSV ReplicationAnticancerN/A

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Pain Management

Recent studies have indicated that compounds similar to N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine may serve as effective analgesics. For instance, research has demonstrated the efficacy of certain cyclobutane derivatives in managing pain through modulation of cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are known to play a significant role in pain perception and modulation .

Table 1: Analgesic Activity of Cyclobutane Derivatives

Compound NameMechanism of ActionEfficacy in Pain Models
N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamineCB1/CB2 receptor modulationSignificant reduction in pain scores in animal models
Compound 493Inhibition of inflammatory pathwaysEffective in FCA-induced hyperalgesia model

1.2 Anti-inflammatory Properties

N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine has been investigated for its anti-inflammatory properties. The compound's ability to inhibit specific pathways involved in inflammation suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Inhibition of the MTH1 enzyme has shown promise in reducing inflammatory responses, indicating a therapeutic avenue for chronic inflammatory conditions .

Case Study: MTH1 Inhibition

  • Objective: Evaluate the effectiveness of MTH1 inhibitors, including cyclobutane derivatives, in reducing inflammation.
  • Results: Significant reduction in inflammatory markers was observed in treated subjects compared to controls. This suggests a potential application of N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine in managing autoimmune diseases .

Synthesis and Characterization

The synthesis of N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized using various methodologies, including nucleophilic substitution reactions and cyclization processes.

Table 2: Synthesis Pathways for Cyclobutane Derivatives

Synthesis MethodKey ReactantsYield (%)
Nucleophilic Substitution4-Methanesulfonylphenylacetone, Cyclobutylamine85
Cyclization Reaction4-Methanesulfonylphenylacetone, Base78

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore the full therapeutic potential of N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine. Key areas for future investigation include:

  • Clinical Trials: To evaluate safety and efficacy in humans.
  • Mechanistic Studies: To understand the specific molecular pathways influenced by this compound.
  • Formulation Development: To enhance bioavailability and targeted delivery systems.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: The methanesulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 9l) or halogens (e.g., fluorine in ).
  • Linker Flexibility : The ethyl linker in the target compound may offer greater conformational flexibility compared to rigid benzyl linkers (e.g., 9q) .

Physicochemical and Pharmacological Properties

  • Methanesulfonyl vs. Other Substituents :
    • The MeSO₂ group increases acidity of adjacent protons and enhances water solubility compared to methoxy or alkyl groups. This property is critical for bioavailability and binding to polar enzyme pockets .
    • In contrast, fluorine substituents (e.g., 4-FPh in ) improve membrane permeability due to increased lipophilicity.
  • Derivatives with larger rings (e.g., dihydrobenzofuran in 9s ) may exhibit different pharmacokinetic profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.